Zelandopam

Beschreibung

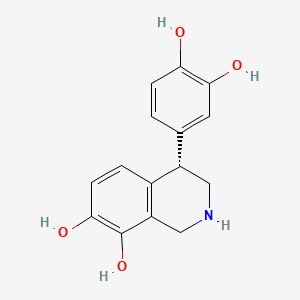

(4S)-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline-7,8-diol is a chiral tetrahydroisoquinoline derivative characterized by hydroxyl groups at positions 7 and 8 of the isoquinoline core and a 3,4-dihydroxyphenyl substituent at the 4-position (stereochemistry: S-configuration). Its molecular structure (C₁₅H₁₅NO₄) includes a bicyclic tetrahydroisoquinoline scaffold, which is substituted with catechol moieties at both the aromatic ring and the side chain.

The presence of multiple hydroxyl groups enhances its polarity and antioxidant capacity, while the stereochemistry at the 4-position may influence receptor binding specificity. Vibrational spectra and quantum chemical analyses confirm its stable conformation and intramolecular hydrogen bonding, which are critical for its pharmacological profile .

Eigenschaften

CAS-Nummer |

139233-53-7 |

|---|---|

Molekularformel |

C15H15NO4 |

Molekulargewicht |

273.28 g/mol |

IUPAC-Name |

(4S)-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline-7,8-diol |

InChI |

InChI=1S/C15H15NO4/c17-12-3-1-8(5-14(12)19)10-6-16-7-11-9(10)2-4-13(18)15(11)20/h1-5,10,16-20H,6-7H2/t10-/m0/s1 |

InChI-Schlüssel |

FULLEMQICAKPOE-JTQLQIEISA-N |

Isomerische SMILES |

C1[C@H](C2=C(CN1)C(=C(C=C2)O)O)C3=CC(=C(C=C3)O)O |

Kanonische SMILES |

C1C(C2=C(CN1)C(=C(C=C2)O)O)C3=CC(=C(C=C3)O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

(-)-(S)-4-(3,4-dihydroxyphenyl)-7,8-dihydroxy-1,2,3,4-tetrahydroisoquinoline 7,8-DDPTI 7,8-dihydroxy-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline YM 435 YM-435 YM435 zelandopam |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of Zelandopam involves several steps, starting with the preparation of the core structure, which is a tetrahydroisoquinoline derivative. The synthetic route typically includes:

Step 1: Formation of the isoquinoline core through a Pictet-Spengler reaction.

Step 2: Introduction of hydroxyl groups at specific positions on the aromatic ring.

Step 3: Conversion of the intermediate to the final product through a series of oxidation and reduction reactions.

Industrial production methods focus on optimizing yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and characterization .

Analyse Chemischer Reaktionen

Zelandopam unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Hydroxylgruppen am aromatischen Ring können oxidiert werden, um Chinone zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um Dihydroderivate zu bilden.

Substitution: Halogenierungs- und Nitrierungsreaktionen können verschiedene Substituenten am aromatischen Ring einführen.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Halogenierungsmittel wie Brom . Wichtige Produkte, die aus diesen Reaktionen gebildet werden, sind Chinone, Dihydroderivate und halogenierte Verbindungen.

Wissenschaftliche Forschungsanwendungen

Zelandopam wurde ausgiebig auf seine Anwendungen in verschiedenen Bereichen untersucht:

Chemie: Als Modellverbindung zur Untersuchung von Dopaminrezeptoragonisten und deren Interaktionen.

Biologie: Untersucht wurden seine Auswirkungen auf das Nieren- und Herz-Kreislauf-System an Tiermodellen.

Medizin: Potenzielles Therapeutikum zur Behandlung von Herzinsuffizienz, Bluthochdruck und Niereninsuffizienz.

Industrie: Einsatz bei der Entwicklung neuer Arzneimittel, die auf Dopaminrezeptoren abzielen.

5. Wirkmechanismus

This compound entfaltet seine Wirkung durch selektive Bindung an Dopamin-D1-Rezeptoren. Diese Bindung aktiviert die Adenylatcyclase, was zu einem Anstieg des zyklischen Adenosinmonophosphats (cAMP) führt. Die erhöhten cAMP-Spiegel führen zu Vasodilatation, erhöhtem Nierenblutfluss und niedrigerem Blutdruck . Die beteiligten molekularen Ziele umfassen die Dopamin-D1-Rezeptoren und die nachgeschalteten Signalwege, die den Gefäßtonus und die Nierenfunktion regulieren .

Wirkmechanismus

Zelandopam exerts its effects by selectively binding to dopamine D1 receptors. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP levels result in vasodilation, increased renal blood flow, and reduced blood pressure . The molecular targets involved include the dopamine D1 receptors and the downstream signaling pathways that regulate vascular tone and renal function .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional features of (4S)-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline-7,8-diol can be contextualized by comparing it to analogous tetrahydroisoquinoline derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Key Findings

Substituent Effects on Bioactivity: The hydroxyl groups at positions 7 and 8 in the target compound contrast with the chloro (DCTQ) and fluoro (7,8-difluoro-THIQ) substituents in analogs. Chloro/fluoro groups increase lipophilicity and metabolic stability but may introduce neurotoxicity (e.g., DCTQ’s conversion to neurotoxic isoquinoline via microsomal oxidation) . Methylation (e.g., SAL) reduces polarity and may improve blood-brain barrier penetration, explaining SAL’s role in dopamine metabolism modulation .

Core Structure Variations: The tetrahydroquinoline derivative () differs in core bicyclic structure (quinoline vs. isoquinoline), altering ring nitrogen position and likely affecting receptor interactions. This highlights the pharmacological specificity of the isoquinoline scaffold in the target compound .

Metabolic Pathways: DCTQ undergoes microsomal oxidation to form aromatic metabolites (e.g., 7,8-dichloroisoquinoline) via hydroxylamine intermediates . In contrast, the target compound’s catechol substituents may predispose it to methylation or glucuronidation, affecting its pharmacokinetics.

Biologische Aktivität

(4S)-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline-7,8-diol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of tetrahydroisoquinoline derivatives, which are known for their varied pharmacological activities. The specific stereochemistry at the 4-position and the presence of hydroxyl groups on the phenyl ring contribute to its biological profile.

1. Antitumor Activity

Research has shown that tetrahydroisoquinoline derivatives exhibit potent antiproliferative effects against various cancer cell lines. For example, studies have indicated that (4S)-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline-7,8-diol demonstrates significant cytotoxicity against human cervix carcinoma (HeLa) and colorectal adenocarcinoma (HT-29) cells. The compound's mechanism involves inducing apoptosis and disrupting cell cycle progression in these cancer cells .

2. Renal Vasodilation

A series of studies highlighted the compound's role as a potent dopamine receptor agonist. Specifically, it has been identified as a renal vasodilator with activity comparable to established agents like YM435. This action is primarily mediated through DA1 receptor activation, leading to increased renal blood flow and improved renal function .

3. Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. It is believed to exert these effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This makes it a candidate for further research in neurodegenerative diseases such as Parkinson's and Alzheimer's.

Structure-Activity Relationship (SAR)

The biological activities of tetrahydroisoquinoline derivatives are closely related to their structural features. The presence of hydroxyl groups on the phenyl ring enhances their interaction with biological targets:

| Compound Feature | Impact on Activity |

|---|---|

| Hydroxyl Groups | Increase solubility and receptor affinity |

| Stereochemistry | Affects binding orientation and efficacy |

| Substituents on Isoquinoline Core | Influence potency and selectivity |

Studies have shown that modifications in these areas can significantly alter the pharmacological profile of the compounds .

Case Study 1: Antiproliferative Activity

In a comparative study involving various tetrahydroisoquinoline derivatives including (4S)-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline-7,8-diol:

- Cell Lines Tested : HeLa, HT-29

- IC50 Values : The compound exhibited IC50 values in the low micromolar range (0.70 - 1.50 µM), indicating significant antiproliferative activity .

Case Study 2: Renal Function Improvement

A clinical study assessed the renal effects of the compound in animal models:

Q & A

Q. How does the electronic environment of hydroxyl groups affect redox behavior?

- Methodology :

- Cyclic voltammetry : Measure oxidation potentials (e.g., catechol moiety at ≈0.5 V vs. Ag/AgCl) .

- EPR spectroscopy : Detect semiquinone radicals under oxidative conditions .

Key Methodological Insights from Evidence

- Synthesis : LiAlH₄ reductions under inert atmospheres preserve sensitive hydroxyl groups .

- Characterization : Combined LC-MS and microanalysis ensures purity >95% .

- Data resolution : Multi-technique validation (e.g., NMR + X-ray) mitigates spectral contradictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.